Superior Inhibitory Potency of Ro 43-5054 Compared to Lead Tetrapeptide RGDS in Fibrinogen Binding and Platelet Aggregation Assays
Ro 43-5054 demonstrates potency three orders of magnitude greater than the lead peptide RGDS in inhibiting both fibrinogen binding to purified GP IIb-IIIa and in preventing platelet aggregation [1]. This substantial gain in potency was achieved through rational SAR optimization, replacing the N-terminal arginine of RGDS with a p-amidinobenzoyl moiety and introducing a phenylalanine residue [1].
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | Three orders of magnitude more potent than RGDS (inhibits fibrinogen binding to purified GPIIb-IIIa and prevents platelet aggregation) |
| Comparator Or Baseline | RGDS (H-Arg-Gly-Asp-Ser-OH) tetrapeptide |
| Quantified Difference | ~1000-fold improvement in potency |
| Conditions | Purified GP IIb-IIIa fibrinogen binding assay; platelet aggregation assay |
Why This Matters
This quantifies the precise gain in potency relative to the benchmark peptide, confirming that Ro 43-5054 is the product of an intentional optimization campaign rather than a generic tool compound, which justifies its selection over unmodified RGD-based peptides in potency-sensitive assays.
- [1] Kouns WC, et al. Reversible conformational changes induced in glycoprotein IIb-IIIa by a potent and selective peptidomimetic inhibitor. Blood. 1992;80(10):2539-2547. View Source
